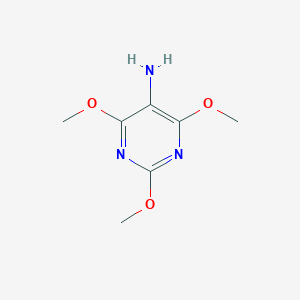

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI)

Description

Contextualization within the Field of Substituted Pyrimidine (B1678525) Derivatives

Substituted pyrimidines are a class of compounds that have garnered immense attention due to their wide-ranging applications, particularly in medicinal chemistry and materials science. lifechemicals.comnih.gov The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their physicochemical and biological properties. The presence of electron-donating groups, such as amino and methoxy (B1213986) moieties, significantly influences the reactivity and potential biological activity of the pyrimidine core.

5-Pyrimidinamine, 2,4,6-trimethoxy- occupies a specific niche within this broad class of compounds. The trimethoxy substitution at positions 2, 4, and 6 makes the pyrimidine ring electron-rich, which in turn affects its reactivity in electrophilic and nucleophilic substitution reactions. The amino group at the 5-position further modulates the electronic landscape of the molecule and provides a key handle for further synthetic transformations. The study of such polysubstituted pyrimidines is crucial for understanding structure-activity relationships and for the rational design of new functional molecules.

Academic Significance of Highly Functionalized Pyrimidinamines

The academic significance of highly functionalized pyrimidinamines, such as the title compound, is multifaceted. These molecules serve as important intermediates in the synthesis of more complex heterocyclic systems. beilstein-journals.org The strategic placement of multiple functional groups allows for selective chemical modifications, leading to the construction of diverse molecular architectures.

From a medicinal chemistry perspective, the pyrimidine core is a well-established pharmacophore found in a multitude of approved drugs. nih.gov Aminopyrimidines, in particular, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The specific substitution pattern of 5-Pyrimidinamine, 2,4,6-trimethoxy- makes it an attractive scaffold for the development of novel therapeutic agents. Researchers are actively exploring how the interplay of the amino and methoxy groups influences the compound's interaction with biological targets.

Furthermore, the study of such molecules contributes to a deeper understanding of fundamental concepts in heterocyclic chemistry, including aromaticity, tautomerism, and the effects of substituents on reaction mechanisms.

Current Research Landscape and Emerging Theoretical Interests

The current research landscape for substituted pyrimidines is vibrant and continues to expand. A significant focus lies in the development of efficient and sustainable synthetic methodologies for the preparation of highly functionalized derivatives. nih.gov This includes the exploration of novel catalytic systems and multi-component reactions to streamline the synthesis of complex pyrimidine-based molecules.

Theoretical studies, employing computational methods such as Density Functional Theory (DFT), are playing an increasingly important role in understanding the properties and reactivity of pyrimidine derivatives. mdpi.com These computational approaches allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, providing valuable insights that complement experimental findings. For a molecule like 5-Pyrimidinamine, 2,4,6-trimethoxy-, theoretical calculations can elucidate the influence of the substituent groups on the aromaticity of the pyrimidine ring and predict its reactivity towards various reagents.

Emerging theoretical interests also include the study of intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for understanding the behavior of these molecules in biological systems and in the solid state. The combination of advanced synthetic strategies and sophisticated theoretical modeling is expected to drive future discoveries and applications of highly functionalized pyrimidinamines.

Chemical and Physical Properties

While detailed experimental data for 5-Pyrimidinamine, 2,4,6-trimethoxy- is not extensively documented in publicly available literature, its properties can be inferred from related compounds and theoretical calculations.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₃ |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 35335-04-3 |

Note: The data in this table is based on the chemical structure and may not have been experimentally verified.

Synthesis and Reactivity

The synthesis of polysubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For 5-Pyrimidinamine, 2,4,6-trimethoxy-, a plausible synthetic route would involve the use of a suitably substituted three-carbon precursor and a guanidine (B92328) derivative, followed by methylation of the resulting hydroxyl groups and subsequent introduction of the amino group at the 5-position. The reactivity of the compound is dictated by the electron-rich nature of the pyrimidine ring, making it susceptible to electrophilic attack. The amino group can also participate in various reactions, such as diazotization and coupling, to introduce further functionality.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCPJNRQBTBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci and Analogous Architectures

Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Multi-Substitution

The assembly of the pyrimidine core, particularly with a 2,4,6-trisubstitution pattern, can be achieved through several robust methodologies. These include classical condensation reactions, which build the ring from acyclic precursors, regioselective substitutions on pre-formed halogenated pyrimidines, and modern multicomponent reactions that offer efficiency and complexity in a single step.

Advanced Condensation Reactions for Pyrimidine Core Assembly

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, guanidine (B92328), or amidine. bu.edu.eg This approach, often referred to as the Principal Synthesis, is highly versatile.

A classic route to the 2,4,6-trisubstituted pyrimidine core begins with the condensation of urea with malonic acid or its esters (e.g., diethyl malonate) to form barbituric acid. This reaction serves as the foundational step for accessing a variety of 2,4,6-trihydroxypyrimidines, which are crucial precursors for further functionalization.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| Urea | Diethyl Malonate | Barbituric Acid | Base catalyst (e.g., Sodium Ethoxide) |

More advanced condensation strategies have been developed to create substituted pyrimidines in a single pot. For instance, the three-component reaction involving malononitrile, various aldehydes, and urea or thiourea, often catalyzed by a heterogeneous base like nanosized MgO, provides a direct route to highly functionalized pyrimidine derivatives. researchgate.net These methods offer advantages such as shorter reaction times and simpler product isolation. researchgate.net

Regioselective Nucleophilic Substitution Reactions on Halopyrimidines

A powerful and highly controlled strategy for synthesizing multi-substituted pyrimidines relies on the nucleophilic aromatic substitution (SNAr) on polyhalopyrimidines. The key intermediate for the synthesis of 2,4,6-trimethoxy substituted pyrimidines is 2,4,6-trichloropyrimidine. This precursor is readily synthesized from barbituric acid by reaction with chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or reactants that form it in situ (PCl₃ and Cl₂). google.comchemicalbook.comgoogle.com

The chlorine atoms at the C-2, C-4, and C-6 positions of 2,4,6-trichloropyrimidine exhibit different reactivities towards nucleophiles. The C-4 and C-6 positions are generally more susceptible to nucleophilic attack than the C-2 position. koreascience.kr This differential reactivity allows for the stepwise and regioselective introduction of substituents. The reaction of 2,4,6-trichloropyrimidine with nucleophiles such as sulfonamides has been shown to proceed with site-selectivity, favoring substitution at the C-4 position. researchgate.net

Multicomponent Reaction Protocols for Complex Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the synthesis of diverse pyrimidine scaffolds.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, yielding highly and unsymmetrically substituted pyrimidines. organic-chemistry.org Another strategy involves a three-component coupling reaction catalyzed by ZnCl₂, which can synthesize 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org These methods are particularly valuable for rapidly generating libraries of complex pyrimidine derivatives for screening purposes.

Precision Functionalization and Derivatization Techniques

Once the core pyrimidine scaffold is established, precision functionalization is required to install the specific methoxy (B1213986) and amino groups at the desired positions to yield 5-Pyrimidinamine, 2,4,6-trimethoxy-.

Methods for Regioselective Introduction of Multiple Methoxy Groups

The synthesis of the 2,4,6-trimethoxypyrimidine intermediate is typically achieved via the exhaustive nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide. sigmaaldrich.com The reaction involves the sequential displacement of the three chlorine atoms by methoxy groups.

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Sodium Methoxide (NaOMe) | 2,4,6-Trimethoxypyrimidine | Elevated temperature (e.g., 70-100°C) sigmaaldrich.com |

Due to the higher reactivity of the C-4 and C-6 positions, substitution occurs there first, followed by the less reactive C-2 position, requiring forcing conditions to drive the reaction to completion. This difference in reactivity can be exploited to synthesize partially methoxylated pyrimidines by carefully controlling the stoichiometry of the nucleophile and the reaction conditions. However, for the synthesis of the target precursor, an excess of sodium methoxide is used to ensure complete substitution.

Stereocontrolled Amination Strategies at the C-5 Position of the Pyrimidine Ring

Direct amination at the C-5 position of the electron-rich 2,4,6-trimethoxypyrimidine ring via nucleophilic substitution is not feasible. Therefore, an electrophilic substitution strategy is employed. This is a two-step process involving nitration followed by reduction. The term "stereocontrolled" in this context refers to the high regiochemical control of the functionalization, ensuring the amino group is introduced exclusively at the C-5 position.

Step 1: Electrophilic Nitration

The pyrimidine ring, activated by the three electron-donating methoxy groups, can undergo electrophilic aromatic substitution at the C-5 position. Nitration is achieved using a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) selectively at the C-5 position to yield 5-nitro-2,4,6-trimethoxypyrimidine. The nitration of similarly activated pyrimidine systems, like 2-substituted pyrimidine-4,6-diones, is well-documented to occur at the C-5 position. nih.govresearchgate.net

Step 2: Reduction of the Nitro Group

The final step is the reduction of the 5-nitro group to the desired 5-amino group. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using a variety of reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acid (e.g., Sn, Fe, or Zn in HCl) or other reagents like sodium hydrosulfite. organic-chemistry.orgprepchem.com The choice of reagent can be tailored to be compatible with the other functional groups present in the molecule. This chemoselective reduction yields the final product, 5-Pyrimidinamine, 2,4,6-trimethoxy-. nih.gov

| Intermediate | Reaction | Product | Common Reagents |

|---|---|---|---|

| 2,4,6-Trimethoxypyrimidine | Electrophilic Nitration | 5-Nitro-2,4,6-trimethoxypyrimidine | HNO₃/H₂SO₄ |

| 5-Nitro-2,4,6-trimethoxypyrimidine | Nitro Group Reduction | 5-Pyrimidinamine, 2,4,6-trimethoxy- | H₂/Pd-C, Sn/HCl, Fe/HCl |

This sequential approach of ring construction, substitution, and subsequent functionalization via a nitration-reduction pathway provides a reliable and controlled route to the target compound, 5-Pyrimidinamine, 2,4,6-trimethoxy-.

Post-Synthetic Modifications and Functional Group Interconversions of Pyrimidinamines

Post-synthetic modification (PSM) is a powerful strategy that allows for the diversification of a core molecular scaffold, enabling the generation of a library of analogs from a common intermediate. In the context of 5-pyrimidinamine, 2,4,6-trimethoxy- and related structures, the primary amino group serves as a versatile handle for a variety of functional group interconversions and derivatizations.

Derivatization of Amine Functionalities for Enhanced Reactivity or Analysis

The primary amino group of pyrimidinamines can be readily derivatized to modulate the molecule's reactivity or to facilitate its analysis. Common derivatization reactions include acylation, sulfonylation, and alkylation, which can alter the electronic properties of the pyrimidine ring and introduce new functionalities for further chemical transformations. For instance, the conversion of the amino group to an amide or a sulfonamide can enhance its stability or introduce a directing group for subsequent reactions.

For analytical purposes, derivatization is often employed to improve the chromatographic behavior and detection sensitivity of the analyte. A variety of reagents are available for the derivatization of primary amines, each offering distinct advantages depending on the analytical technique employed.

| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Purpose |

| Dansyl Chloride | Primary and Secondary Amines | HPLC with Fluorescence Detection | Enhanced fluorescence for high sensitivity. |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC with Fluorescence Detection | Rapid reaction kinetics and fluorescent product formation. |

| Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Primary and Secondary Amines | HPLC with UV or Fluorescence Detection | Provides a UV chromophore and can enhance ionization in mass spectrometry. |

| Pentafluoropropionic Anhydride (PFPA) | Primary and Secondary Amines, Hydroxyl Groups | Gas Chromatography (GC) with ECD or MS Detection | Increases volatility for GC analysis and provides electron-capturing groups for ECD. |

These derivatization strategies allow for the quantitative conversion of the amine to a more readily detectable derivative, often under mild reaction conditions with minimal side product formation.

Strategies for Creating Volatile or Ionizable Derivatives for Analytical Purposes

The analysis of pyrimidinamine derivatives by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) often necessitates derivatization to enhance volatility or ionization efficiency.

For GC-MS analysis, the primary amino group can be converted into a less polar and more volatile derivative. Acylation with reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) is a common strategy. These reagents react with the amine to form stable, volatile amides that are amenable to GC separation. The resulting derivatives also exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

In the realm of LC-MS, derivatization is primarily aimed at improving ionization efficiency in the mass spectrometer source. Reagents that introduce a readily ionizable group, such as a tertiary amine or a permanently charged quaternary ammonium moiety, can significantly enhance the signal intensity in electrospray ionization (ESI) mass spectrometry. For example, coupling the pyrimidinamine with a reagent containing a tertiary amine tail results in a derivative with increased proton affinity, leading to a stronger signal in positive ion mode ESI-MS. This approach not only improves sensitivity but can also be used to analyze multiple classes of compounds in a single chromatographic run.

Novel Catalytic Systems in Pyrimidine Synthesis

The development of novel catalytic systems has revolutionized the synthesis of pyrimidine derivatives, offering milder reaction conditions, higher yields, and improved selectivity. A wide array of catalysts, including transition metals, organocatalysts, and nanocatalysts, have been successfully employed.

Recent advancements have highlighted the efficacy of iridium and manganese-based catalysts in the multicomponent synthesis of pyrimidines from readily available starting materials like alcohols and amidines. acs.orgnih.govmdpi.com These catalytic systems often proceed through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines. acs.orgnih.gov Copper-catalyzed cyclization of ketones with nitriles under basic conditions has also emerged as a facile and economical route to diverse pyrimidine structures. mdpi.com Furthermore, nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines provides an alternative efficient pathway. mdpi.com

The use of magnetically recoverable nanocatalysts is another burgeoning area, offering the advantages of high catalytic activity and ease of separation and recycling. researchgate.netnih.gov These catalysts have been successfully applied to the synthesis of various pyrimidine-containing heterocyclic systems. researchgate.netnih.gov

| Catalyst Type | Key Features | Example Application in Pyrimidine Synthesis |

| Iridium Pincer Complexes | High efficiency, regioselectivity in multicomponent reactions. acs.orgnih.gov | Synthesis of pyrimidines from amidines and alcohols. acs.orgnih.gov |

| Manganese Complexes | Sustainable metal, efficient in multicomponent synthesis. mdpi.com | Multicomponent synthesis of pyrimidines from alcohols and amidines. mdpi.com |

| Copper Catalysts | Economical, versatile in cyclization reactions. mdpi.com | Cyclization of ketones and nitriles to form pyrimidines. mdpi.com |

| Nickel Complexes | Effective in dehydrogenative coupling reactions. mdpi.com | Multicomponent coupling of alcohols and amidines. mdpi.com |

| Magnetic Nanocatalysts | High activity, easy recovery and reusability. researchgate.netnih.gov | Synthesis of pyrano-pyrimidine derivatives. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.gov Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single pot, reducing waste, saving time, and improving atom economy. rasayanjournal.co.in Solvent-free or "neat" reactions, often facilitated by microwave irradiation, eliminate the need for potentially hazardous organic solvents and can significantly accelerate reaction rates. rasayanjournal.co.in The use of water as a solvent is another highly desirable green approach that is being explored for the synthesis of pyrimidine-based heterocycles. jmaterenvironsci.com

Sustainable synthetic routes often employ catalysts that are abundant, non-toxic, and recyclable. rasayanjournal.co.in The development of protocols that utilize renewable starting materials, such as biomass-derived alcohols, represents a significant step towards a more sustainable chemical industry. acs.orgnih.gov

| Green Chemistry Approach | Description | Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. rasayanjournal.co.in | High atom economy, reduced waste, shorter reaction times. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. rasayanjournal.co.in | Rapid heating, shorter reaction times, often higher yields. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. rasayanjournal.co.in | Enhanced reaction rates, improved yields, milder conditions. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent. rasayanjournal.co.in | Reduced environmental impact, simplified work-up. rasayanjournal.co.in |

| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com | Reduced toxicity and environmental pollution. rasayanjournal.co.in |

By embracing these sophisticated synthetic methodologies, the chemical community can continue to develop efficient, selective, and sustainable routes to valuable pyrimidine-based compounds like 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) and its diverse analogs.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 5-Pyrimidinamine, 2,4,6-trimethoxy-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 5-Pyrimidinamine, 2,4,6-trimethoxy- is characterized by its simplicity, which is indicative of the molecule's symmetry and the absence of protons on the pyrimidine (B1678525) ring itself. The spectrum typically displays three main signals corresponding to the distinct proton environments.

Amine Protons (-NH₂): The two protons of the amino group at the C5 position give rise to a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the range of δ 4.0-5.5 ppm.

Methoxy (B1213986) Protons (C4-OCH₃ and C6-OCH₃): Due to the symmetrical substitution at the C4 and C6 positions, the protons of these two methoxy groups are chemically equivalent. They appear as a sharp singlet, integrating to six protons, typically in the region of δ 3.9-4.1 ppm.

Methoxy Protons (C2-OCH₃): The methoxy group at the C2 position is in a distinct chemical environment and therefore resonates at a slightly different frequency. It appears as a sharp singlet, integrating to three protons, usually found in a similar region, around δ 3.8-4.0 ppm.

No spin-spin coupling is observed between the different proton signals, as they are separated by more than three bonds, confirming the isolated nature of the amine and methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for 5-Pyrimidinamine, 2,4,6-trimethoxy- (Predicted for CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 5-NH₂ | ~4.5 | broad singlet | 2H |

| 4,6-(OCH₃)₂ | ~4.0 | singlet | 6H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 5-Pyrimidinamine, 2,4,6-trimethoxy-, seven distinct carbon signals are expected.

Pyrimidine Ring Carbons (C2, C4, C6): The carbons directly attached to oxygen atoms (C2, C4, C6) are significantly deshielded and appear far downfield. Due to the symmetry, the signals for C4 and C6 are expected to be equivalent, appearing as a single peak around δ 170-172 ppm. The C2 carbon, also attached to two nitrogen atoms and an oxygen, would resonate in a similar region, predicted around δ 165-168 ppm.

Pyrimidine Ring Carbon (C5): The C5 carbon, bonded to the amino group, is shielded relative to the other ring carbons and is expected to appear significantly upfield, around δ 90-95 ppm.

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are highly shielded and appear in the upfield region of the spectrum. The carbons of the equivalent 4- and 6-methoxy groups are predicted around δ 54-56 ppm, while the 2-methoxy carbon would have a similar, but distinct, chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Pyrimidinamine, 2,4,6-trimethoxy- (Predicted for CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4, C6 | ~171.0 |

| C2 | ~166.5 |

| C5 | ~92.0 |

| 4,6-(OCH₃)₂ | ~55.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of signals and confirmation of the molecular structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling). For this molecule, HSQC would show cross-peaks connecting the proton signal of each methoxy group to its corresponding carbon signal, confirming their assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu Key expected correlations include:

A correlation from the protons of the 2-OCH₃ group to the C2 carbon of the pyrimidine ring.

Correlations from the protons of the 4- and 6-OCH₃ groups to the C4 and C6 carbons, respectively.

Crucially, a correlation from the 5-NH₂ protons to the C5 carbon, as well as the adjacent C4 and C6 carbons, unequivocally establishing the position of the amino group.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. In the case of 5-Pyrimidinamine, 2,4,6-trimethoxy-, no cross-peaks would be expected in the COSY spectrum, confirming that the methoxy and amino proton groups are not spin-coupled to any other protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the 5-NH₂ protons and the protons of the flanking 4- and 6-methoxy groups, providing definitive proof of their spatial proximity and confirming the substitution pattern.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (δ, ppm) | Expected Carbon Correlation (δ, ppm) | Inferred Connectivity |

|---|---|---|

| 4,6-(OCH₃)₂ | C4, C6 (~171.0) | Confirms methoxy groups at C4/C6 |

| 2-OCH₃ | C2 (~166.5) | Confirms methoxy group at C2 |

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a chemically identical reference standard. bohrium.com The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

To perform a qNMR assay on 5-Pyrimidinamine, 2,4,6-trimethoxy-, a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample of the compound. acs.orgnih.gov Key experimental parameters must be carefully controlled to ensure accuracy, including:

A long relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard to ensure complete signal relaxation.

Use of a 90° pulse angle to maximize the signal.

Selection of signals for integration that are baseline-resolved and free from overlap with impurity or solvent signals. The sharp singlet of the 4,6-dimethoxy groups is an ideal candidate for quantification.

The purity of the analyte is then calculated using the ratio of the integrated signals of the analyte and the internal standard, corrected for their respective molar masses and number of protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. nih.gov This technique is critical for confirming the molecular formula of a newly synthesized compound.

Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. researchgate.net For 5-Pyrimidinamine, 2,4,6-trimethoxy-, with a molecular formula of C₇H₁₁N₃O₃, the exact mass of the neutral molecule is 185.0800. The HRMS analysis in positive ion mode would be expected to show a prominent peak for the [M+H]⁺ ion.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. The fragmentation pathway for the [M+H]⁺ ion of 5-Pyrimidinamine, 2,4,6-trimethoxy- would likely involve characteristic losses from the methoxy groups. Common fragmentation patterns for such compounds include the neutral loss of formaldehyde (B43269) (CH₂O, 30.01 Da) or the radical loss of a methyl group (•CH₃, 15.02 Da). libretexts.orgmiamioh.edu Analyzing these fragmentation patterns helps to confirm the presence and connectivity of the methoxy substituents on the pyrimidine core.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it highly suitable for determining the molecular weight of 5-Pyrimidinamine, 2,4,6-trimethoxy-. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation by the laser, the matrix desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight (TOF) mass analyzer.

For a small organic molecule like 5-Pyrimidinamine, 2,4,6-trimethoxy-, common matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (HCCA), or 2,4,6-trihydroxyacetophenone (THAP) are effective. nih.gov The selection of an appropriate matrix is crucial for achieving optimal ionization efficiency and signal intensity. nih.gov

The primary ion expected in the positive-ion mode MALDI-MS spectrum would be the protonated molecule, [M+H]⁺. Given the molecular formula C₇H₁₁N₃O₃, the calculated monoisotopic mass is 185.0800 Da. Therefore, the [M+H]⁺ ion would appear at an m/z of 186.0879. It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), particularly if trace amounts of these salts are present in the sample or matrix. nih.gov These would be detected at m/z 208.0699 and 224.0439, respectively. High-resolution MALDI-TOF instruments can provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental composition.

Further structural elucidation can be achieved using MALDI-TOF/TOF or LIFT-MS/MS experiments. In these analyses, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. Predictable fragmentation pathways for 5-Pyrimidinamine, 2,4,6-trimethoxy- would include the sequential loss of methyl radicals (•CH₃) or neutral methane (B114726) (CH₄) from the methoxy groups, as well as cleavages of the C-O bonds to lose formaldehyde (CH₂O).

Table 1: Potential Matrices and Expected Ion m/z Values for MALDI-MS Analysis

| Ion Type | Expected Monoisotopic m/z | Potential Matrix |

|---|---|---|

| [M+H]⁺ | 186.0879 | α-cyano-4-hydroxycinnamic acid (HCCA) |

| [M+Na]⁺ | 208.0699 | 2,5-dihydroxybenzoic acid (DHB) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of 5-Pyrimidinamine, 2,4,6-trimethoxy- would exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its specific structural features.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. nih.gov An N-H bending (scissoring) vibration would also be visible around 1600-1650 cm⁻¹. nih.gov

The aromatic pyrimidine ring will produce characteristic C=C and C=N stretching vibrations between 1500 cm⁻¹ and 1650 cm⁻¹. The C-H bonds of the aromatic ring and the methyl groups of the methoxy substituents will give rise to stretching vibrations in the 2850-3100 cm⁻¹ range.

The three methoxy (-OCH₃) groups are a key feature of the molecule. Their presence would be confirmed by strong C-O stretching bands. Specifically, the asymmetric aryl-alkyl ether stretch is expected to appear as a strong band around 1200-1275 cm⁻¹, while the symmetric stretch would be found in the 1000-1075 cm⁻¹ region. scholarsresearchlibrary.com The C-N stretching vibration of the arylamine is typically observed in the 1250-1360 cm⁻¹ range. researchgate.net The combination of these bands provides a unique "fingerprint" for the compound, allowing for its identification and qualitative assessment of purity.

Table 2: Predicted FT-IR Vibrational Frequencies for 5-Pyrimidinamine, 2,4,6-trimethoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 - 3500 |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3300 - 3400 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | ~1600 - 1650 |

| Methoxy (-OCH₃) | C-H Stretch | ~2850 - 2970 |

| Pyrimidine Ring | C-H Stretch | ~3000 - 3100 |

| Pyrimidine Ring | C=C and C=N Stretch | ~1500 - 1650 |

| Aryl-Alkyl Ether (C-O-C) | C-O Asymmetric Stretch | ~1200 - 1275 |

| Aryl-Alkyl Ether (C-O-C) | C-O Symmetric Stretch | ~1000 - 1075 |

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are essential for separating 5-Pyrimidinamine, 2,4,6-trimethoxy- from starting materials, by-products, and degradation products, thereby enabling its isolation and the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity profiling of non-volatile organic compounds like 5-Pyrimidinamine, 2,4,6-trimethoxy-. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.net

In this setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. rjptonline.org The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Given the basic nature of the amine group, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or using a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) in the mobile phase is critical to ensure good peak shape and reproducible retention times by suppressing the ionization of the analyte. chromatographyonline.com

Detection can be performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the wavelength of maximum absorbance (λmax) of the pyrimidine chromophore. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous. chromatographyonline.com LC-MS allows for the determination of the mass-to-charge ratio of the main peak and any impurities, providing valuable data for their identification.

Table 3: Exemplary RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD (220-400 nm) or MS (ESI⁺) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of 5-Pyrimidinamine, 2,4,6-trimethoxy- by Gas Chromatography (GC) is often challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic performance and potential thermal degradation in the high-temperature GC inlet. nist.gov To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form.

The primary amine group is amenable to derivatization via silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC-MS analysis.

The resulting TMS-derivatized compound can be separated on a low-polarity capillary column (e.g., a DB-5ms or HP-5ms). The subsequent mass spectrum would show a characteristic molecular ion and fragmentation patterns, including the loss of methyl groups (a fragment at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion) and other cleavages related to the derivatized pyrimidine structure. nist.gov This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be readily observed by HPLC.

Table 4: Potential GC-MS Method for the TMS Derivative

| Parameter | Condition |

|---|---|

| Derivatization | BSTFA with 1% TMCS in pyridine (B92270) at 70 °C for 30 min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. mdpi.com SFC offers advantages of high efficiency and speed, making it an excellent alternative to normal-phase HPLC, particularly for chiral separations. nih.govchromatographyonline.com

The target molecule, 5-Pyrimidinamine, 2,4,6-trimethoxy-, is achiral and therefore does not have enantiomers. Consequently, it will not be resolved into separate peaks on a chiral stationary phase (CSP). However, in the context of pharmaceutical development and purity assessment, it is often critical to detect and separate stereoisomeric impurities that may have arisen from starting materials or side reactions. chromatographyonline.com

SFC is the premier technique for this type of analysis. A potential chiral impurity in a sample of 5-Pyrimidinamine, 2,4,6-trimethoxy- could be efficiently separated using a CSP. Polysaccharide-based CSPs (e.g., coated or immobilized amylose (B160209) or cellulose (B213188) derivatives) are widely used and have proven effective for a broad range of compounds. chromatographyonline.comresearchgate.net The mobile phase would consist of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol or ethanol, to adjust solvent strength and improve peak shape. researchgate.net In an SFC chromatogram, the achiral 5-Pyrimidinamine, 2,4,6-trimethoxy- would elute as a single sharp peak, while any enantiomeric pairs of a chiral impurity would be resolved into two distinct peaks, allowing for their detection and quantification.

Table 5: Hypothetical SFC Method for Chiral Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO₂ with a Methanol/Ethanol modifier |

| Gradient | Isocratic (e.g., 15% Methanol) or Gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

Theoretical and Computational Investigations of 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Pyrimidinamine, 2,4,6-trimethoxy-, these calculations can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By applying DFT, one can determine the optimized geometry of 5-Pyrimidinamine, 2,4,6-trimethoxy- and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. wjarr.comnih.gov

Furthermore, DFT calculations can predict various global reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. wjarr.comnih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.gov

Table 1: Predicted DFT-Calculated Properties of 5-Pyrimidinamine, 2,4,6-trimethoxy- (Note: The following values are hypothetical and representative of what would be expected for a molecule of this type based on computational studies of similar pyrimidine (B1678525) derivatives. They are for illustrative purposes.)

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 2.68 eV |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for more accurate energetic and spectroscopic predictions compared to DFT. nih.govacs.org These methods are computationally more intensive but can yield highly reliable data. For 5-Pyrimidinamine, 2,4,6-trimethoxy-, ab initio calculations can be employed to predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. rsc.org This allows for a theoretical spectrum to be generated and compared with experimental data for structural confirmation.

Additionally, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) of the molecule. rsc.org This involves calculating the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's photophysical properties.

Table 2: Predicted Spectroscopic Data for 5-Pyrimidinamine, 2,4,6-trimethoxy- (Note: The following values are hypothetical and representative, intended for illustrative purposes.)

| Spectroscopic Data | Predicted Value |

| Major IR Frequencies (cm⁻¹) | 3400-3500 (N-H stretch), 2950-3050 (C-H stretch), 1600-1650 (C=N stretch), 1050-1150 (C-O stretch) |

| Key Raman Shifts (cm⁻¹) | 1580 (pyrimidine ring stretch), 1350 (C-N stretch) |

| UV-Vis Absorption Maxima (λmax, nm) | 230, 285 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The flexibility of the methoxy (B1213986) and amine substituents in 5-Pyrimidinamine, 2,4,6-trimethoxy- allows for the existence of multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. ijpsr.comdrugdesign.org By systematically rotating the single bonds and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. drugdesign.org

Computational methods can identify these energetic minima and the transition states that separate them. drugdesign.org This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformer in isolation.

Table 3: Hypothetical Relative Energies of Conformers for 5-Pyrimidinamine, 2,4,6-trimethoxy- (Note: The following values are hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.25 |

| Conformer 3 | 2.80 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum chemical calculations to explore the behavior of molecules in more complex environments and to design new molecules with desired properties.

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets. mdpi.combenthamdirect.comnih.gov In-silico design principles for pyrimidine-based scaffolds, including 5-Pyrimidinamine, 2,4,6-trimethoxy-, involve computational strategies to predict how structural modifications will affect the molecule's properties. nih.govnih.gov

This can include techniques like molecular docking, where the molecule is computationally "placed" into the active site of a target protein to predict its binding affinity and orientation. nih.govmdpi.com By systematically modifying the substituents on the pyrimidine ring (e.g., the amine and methoxy groups) and re-docking the new analogues, researchers can design compounds with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. bg.ac.rsnih.govresearchgate.net For pyrimidine derivatives, QSAR models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability based on calculated molecular descriptors. semanticscholar.org

These descriptors can be derived from the 3D structure of the molecule and can include electronic, steric, and hydrophobic parameters. By developing a QSAR model for a set of known pyrimidine derivatives, the model can then be used to predict the properties of new, unsynthesized compounds like 5-Pyrimidinamine, 2,4,6-trimethoxy-. nih.govresearchgate.net This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing.

Table 4: Key Physicochemical Descriptors for QSAR Modeling of 5-Pyrimidinamine, 2,4,6-trimethoxy- (Note: The following values are hypothetical and representative, intended for illustrative purposes.)

| Descriptor | Predicted Value |

| Molecular Weight | 213.22 g/mol |

| LogP (octanol-water partition coefficient) | 1.8 |

| Topological Polar Surface Area (TPSA) | 88.5 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (FMOs)

Theoretical investigations of the Molecular Electrostatic Potential (MEP) surface would be conducted to understand the charge distribution and reactive sites of the molecule. The MEP map would illustrate the electrophilic and nucleophilic regions, providing insights into its intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting the chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key parameter to describe the molecule's stability and reactivity.

Table 4.3.1: Frontier Molecular Orbital (FMO) Properties (Theoretical)

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR, IR) via Computational Methods

Computational methods, such as Density Functional Theory (DFT), would be employed to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of "5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI)".

The predicted ¹H and ¹³C NMR chemical shifts would help in the structural elucidation of the molecule. Similarly, the calculated IR vibrational frequencies would be compared with experimental data to confirm the presence of specific functional groups.

Table 4.4.1: Predicted ¹H NMR Chemical Shifts (Theoretical)

| Proton | Chemical Shift (ppm) |

|---|

Table 4.4.2: Predicted ¹³C NMR Chemical Shifts (Theoretical)

| Carbon Atom | Chemical Shift (ppm) |

|---|

Table 4.4.3: Predicted Major IR Vibrational Frequencies (Theoretical)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|

Without published research, any attempt to provide these data would be speculative and not adhere to the required scientific accuracy.

Advanced Chemical Reactivity and Transformation Pathways of 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci

Exploration of Electrophilic Aromatic Substitution Mechanisms on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution (EAS) reactions. However, the presence of multiple electron-donating groups, such as the amino and methoxy (B1213986) substituents in 5-Pyrimidinamine, 2,4,6-trimethoxy-, can activate the ring towards electrophilic attack. The activation of the pyrimidine ring by three groups with a positive mesomeric effect is crucial for the successful introduction of an electrophile. researchgate.netresearchgate.net

The mechanism of electrophilic aromatic substitution proceeds in two main steps: the formation of a carbocation intermediate (sigma complex or arenium ion) and the subsequent removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic system. masterorganicchemistry.com The stability of the resulting carbocation is a key factor in determining the reaction's feasibility.

In the case of 5-Pyrimidinamine, 2,4,6-trimethoxy-, the amino and methoxy groups are ortho-, para-directing and strongly activating. These groups increase the electron density of the pyrimidine ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. The combined electron-donating effects of these substituents are expected to significantly lower the activation energy for electrophilic substitution compared to unsubstituted pyrimidine.

Given that the 2, 4, 5, and 6 positions are all substituted, direct electrophilic substitution on a carbon atom of the pyrimidine ring is sterically hindered and electronically complex. Electrophilic attack would most likely occur at the exocyclic amino group. Reactions such as nitrosation would likely lead to the formation of a diazonium salt, a versatile intermediate for further functionalization.

| Reaction Type | Reagents | Expected Product/Intermediate |

| Nitrosation | NaNO₂, HCl | 5-Diazoniumpyrimidinyl cation |

| Halogenation | Br₂ or Cl₂ | Complex mixture, potential for N-halogenation |

| Nitration | HNO₃, H₂SO₄ | N-Nitration or ring oxidation under harsh conditions |

Investigation of Nucleophilic Addition and Substitution Reactions at Ring and Side-Chain Positions

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient heterocycles like pyrimidine. The presence of electronegative nitrogen atoms facilitates the attack of nucleophiles, particularly at the 2, 4, and 6 positions. stackexchange.com In 5-Pyrimidinamine, 2,4,6-trimethoxy-, the methoxy groups at these positions can potentially serve as leaving groups.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing character of the pyrimidine ring. The subsequent departure of the leaving group restores the aromaticity of the ring.

The reactivity of the C2, C4, and C6 positions towards nucleophilic attack is not identical. Generally, the C4 and C6 positions are more reactive than the C2 position in pyrimidines. stackexchange.com The electron-donating amino group at the C5 position would further modulate the electrophilicity of these carbons. It is expected that the methoxy groups at the C4 and C6 positions would be more readily displaced by strong nucleophiles compared to the one at the C2 position.

Nucleophilic substitution can also occur at the methyl groups of the methoxy side-chains, although this typically requires harsher conditions and specific reagents.

| Nucleophile | Potential Reaction Site | Expected Product |

| Amines (e.g., R-NH₂) | C4/C6 position | 4/6-Amino-5-amino-2,6/2,4-dimethoxypyrimidine |

| Alkoxides (e.g., RO⁻) | C4/C6 position | 4/6-Alkoxy-5-amino-2,6/2,4-dimethoxypyrimidine |

| Thiolates (e.g., RS⁻) | C4/C6 position | 4/6-Alkylthio-5-amino-2,6/2,4-dimethoxypyrimidine |

Mechanistic Studies of Rearrangement Reactions Involving Pyrimidinamine Structures

Rearrangement reactions are important transformations in heterocyclic chemistry, often leading to the formation of more stable isomers or novel ring systems. For aminopyrimidine structures, the Dimroth rearrangement is a well-documented and significant transformation. wikipedia.orgnih.gov

The Dimroth rearrangement involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This typically occurs through a ring-opening and ring-closing sequence. nih.gov For 5-Pyrimidinamine, 2,4,6-trimethoxy-, a Dimroth-type rearrangement could potentially occur under acidic or basic conditions, or upon heating. The general mechanism involves the nucleophilic addition of a solvent molecule (like water) or a base to the pyrimidine ring, followed by ring opening to an intermediate that can then re-cyclize in a different manner. wikipedia.orgnih.gov The rate and outcome of the Dimroth rearrangement are influenced by factors such as pH, temperature, and the nature of the substituents on the pyrimidine ring. nih.gov

Another potential rearrangement is the Boekelheide rearrangement, which is characteristic of pyrimidine N-oxides. nih.gov While 5-Pyrimidinamine, 2,4,6-trimethoxy- is not an N-oxide, its oxidation could lead to a substrate for this type of rearrangement, which involves the migration of a group from the nitrogen to an adjacent carbon atom.

| Rearrangement Type | Conditions | Key Intermediate | Potential Product |

| Dimroth Rearrangement | Acid or base catalysis, heat | Open-chain intermediate | Isomeric pyrimidine |

| Boekelheide Rearrangement | N-oxidation followed by treatment with anhydrides | Radical or ionic intermediates | Functionalized pyrimidine |

Cyclization and Annulation Reactions Leading to Novel Fused Heterocyclic Systems

The 5-amino group of 5-Pyrimidinamine, 2,4,6-trimethoxy- is a key handle for the construction of fused heterocyclic systems. This amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrimidine core. Such reactions are of great interest as they provide access to a wide variety of polycyclic aromatic compounds with potential biological activities.

5-Aminopyrazoles and their derivatives are widely used as precursors for the synthesis of fused heterocycles such as pyrazolopyrimidines and pyrazolotriazines. nih.govnih.gov Similarly, 5-aminopyrimidines can be used to construct a range of fused systems. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrimido[4,5-b]pyridine ring system. Reaction with other reagents containing two electrophilic centers can lead to the formation of other five- or six-membered rings fused to the pyrimidine.

The general strategy involves the initial reaction of the 5-amino group with one electrophilic center, followed by an intramolecular cyclization where a ring nitrogen or an activated carbon of the pyrimidine ring attacks the second electrophilic center.

| Reagent Type | Resulting Fused System |

| β-Ketoesters | Pyrimido[4,5-b]pyridinones |

| Malononitrile derivatives | Pyrimido[4,5-b]pyridines |

| Isothiocyanates | Pyrimido[4,5-d]pyrimidines |

| α-Haloketones | Imidazo[4,5-d]pyrimidines |

Metal-Mediated Transformations and the Role of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in 5-Pyrimidinamine, 2,4,6-trimethoxy- can act as donor sites for metal ions, allowing the molecule to function as a ligand in coordination chemistry. nih.govresearchgate.net The coordination can occur through one of the ring nitrogens (N1 or N3) or through the nitrogen of the amino group. The mode of coordination is influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. sciencenet.cn

Aminopyrimidine ligands can form a variety of coordination complexes with transition metals, leading to diverse structures, including mononuclear complexes, coordination polymers, and metal-organic frameworks. nih.govresearchgate.netsciencenet.cn The coordination of the metal can activate the pyrimidine ring towards certain reactions or stabilize specific tautomeric forms.

Metal-mediated transformations can also be used to further functionalize the pyrimidine ring. While the specific compound lacks a halogen for traditional cross-coupling reactions, C-H activation is a potential pathway for the introduction of new substituents. Palladium-catalyzed cross-coupling reactions are common for functionalizing pyrimidine rings, although they typically require a halide or triflate leaving group.

| Metal Ion | Potential Coordination Site(s) | Type of Complex |

| Ag(I) | Ring nitrogen(s), amino group | Coordination polymer or discrete complex sciencenet.cn |

| Cu(II) | Ring nitrogen(s), amino group | Mononuclear or polynuclear complex researchgate.net |

| Fe(II) | Ring nitrogen(s) | Monomeric or dimeric complexes mdpi.com |

| Co(II), Ni(II), Zn(II) | Ring nitrogen(s), amino group | Octahedral or tetrahedral complexes ekb.eg |

Applications of 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci in Diverse Chemical Systems and Methodological Development

Strategic Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

The aminopyrimidine framework is a cornerstone in the synthesis of numerous complex organic molecules, particularly fused heterocyclic systems with significant biological and medicinal relevance. ijpsjournal.comnih.gov The strategic placement of amino and alkoxy groups on the pyrimidine (B1678525) ring provides multiple reactive sites that can be selectively addressed to construct elaborate molecular structures.

2-Aminopyrimidine derivatives, for instance, are crucial precursors for a variety of fused heterocycles like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. mdpi.com A general and widely applicable route for preparing complex 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines utilizes a 2,4-diaminopyrimidine (B92962) derivative as a key intermediate. nih.gov In a representative synthesis, the intermediate 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine is converted to a 7-chloro derivative, which is then hydrogenolyzed to yield the final complex product. nih.gov This multi-step process highlights how the pyrimidine core acts as a robust scaffold upon which additional rings and functional groups can be systematically built.

Similarly, the synthesis of novel 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines, investigated for their potential as antiproliferative agents, begins with a substituted pyrimidine core. rsc.org The key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, is assembled by reacting 4,6-dichloro-2-methylpyrimidine (B42779) with a pre-formed aminothiazole derivative. rsc.org The remaining chlorine atom on the pyrimidine ring then serves as a reactive handle for introducing further diversity, such as substituted piperazine (B1678402) moieties, via nucleophilic aromatic substitution (SNAr). rsc.org

The versatility of the pyrimidinamine scaffold is further demonstrated in the synthesis of 2-aminopyrimidine-containing drugs like imatinib (B729) and palbociclib. mdpi.com The synthetic pathways to these molecules often involve the condensation of a guanidine-containing compound with a β-dicarbonyl compound or the reaction of a dichloropyrimidine with various amines under solvent-free and catalyst-free conditions. mdpi.comnanobioletters.com These methods underscore the utility of the pyrimidine nucleus as a central building block in constructing complex, functionally rich organic molecules.

Development of Novel Synthetic Reagents and Catalysts Based on Pyrimidinamine Scaffolds

While the pyrimidinamine scaffold is more commonly a synthetic target, the broader field of N-heterocycles has seen extensive use of such structures as ligands and components of catalysts. The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal centers, suggesting the potential for pyrimidinamine derivatives to be developed into novel catalysts. However, the literature predominantly focuses on the development of catalysts for the synthesis of aminopyrimidines, rather than catalysts derived from them.

Recent research has highlighted the use of sophisticated catalytic systems to achieve the efficient synthesis of pyrimidine derivatives. For example, novel mesoporous silica-supported iridium and ruthenium catalysts (SBA-15@TZP-Ir and SBA-15@TZP-Ru), featuring a pyridinyltriazine skeleton ligand, have shown high catalytic activity in the selective synthesis of substituted aminopyrimidines. researchgate.net These catalysts are recyclable and demonstrate the importance of the ligand scaffold in directing the reaction outcome. researchgate.net

The synthesis of heterocycle-integrated pyridopyrimidine scaffolds has also been advanced through the use of various nano-catalysts. nih.govresearchgate.net These materials offer high efficiency and exceptional physicochemical properties, enabling complex multi-component reactions under green conditions. nih.gov For instance, a Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ nanocatalyst has been successfully used for the green synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov The proposed mechanism suggests that the nanocatalyst activates the aldehyde carbonyl group, facilitating the key Knoevenagel condensation and subsequent Michael addition steps. nih.gov

Furthermore, a variety of hybrid catalysts, including metal catalysts, ionic liquids, and organocatalysts, have been reviewed for their application in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. nih.gov These studies collectively emphasize the critical role of catalysis in accessing complex pyrimidine-based structures. Although 5-Pyrimidinamine, 2,4,6-trimethoxy- itself is not reported as a catalyst, the extensive research into catalytic methods for pyrimidine synthesis indicates a rich area for future exploration, where such scaffolds could transition from being products to becoming integral components of novel reagents or catalytic systems.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Pyrimidinamine Core

A notable example is the development of a DOS pathway for creating a library of pyrimidine-embedded polyheterocycles. bohrium.comnih.gov This strategy begins with ortho-alkynylpyrimidine carbaldehydes, which undergo silver- or iodine-mediated tandem cyclization reactions. bohrium.com By systematically varying the reaction partners and cyclization strategies, five distinct polyheterocyclic core skeletons were synthesized from common intermediates. bohrium.com This approach effectively demonstrates the principles of scaffold diversity, where different ring structures and topologies are generated from a shared starting point. nih.gov

The key steps in this DOS strategy include:

Scaffold A: Ag-mediated 6-endo cyclization of ortho-alkynylpyrimidyl aldimines followed by nucleophilic addition and lactamization to form tricyclic cores. nih.gov

Scaffold B: Iodine-mediated tandem cyclization to create polyheterocycles with a functionalizable vinyl iodide group for further diversification via cross-coupling reactions. bohrium.com

Scaffold C: A multi-step sequence involving hydrazone formation, Ag-catalyzed tandem cyclization, nucleophilic addition, and intramolecular 5-endo cyclization to yield pyrazolopyrido[4,3-d]pyrimidines. bohrium.com

Scaffolds D and E: Introduction of biasing substituents followed by ring-closing metathesis or a Diels-Alder reaction to achieve different orientations and ring topologies. bohrium.com

Another modern approach that leverages the pyrimidine core for generating molecular diversity is the construction of DNA-encoded libraries (DELs). ciac.jl.cn In this technique, different pyrimidine scaffolds with distinct reactive handles are used to incorporate a wide variety of building blocks. Each unique molecule is covalently linked to a DNA tag that encodes its synthetic history, allowing for the rapid screening of massive libraries containing millions of members. ciac.jl.cn The pyrimidine ring is considered an ideal modular scaffold for DELs because its nitrogen atoms can form crucial hydrogen bonds with biological targets. ciac.jl.cn

Table 1: Scaffolds Generated via Diversity-Oriented Synthesis (DOS) from a Pyrimidine Core This table is interactive. You can sort and filter the data.

| Scaffold ID | Key Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Scaffold A | Ag-mediated 6-endo cyclization / Lactamization | Pyrimidine-containing tricyclic core | nih.gov |

| Scaffold B | Iodine-mediated tandem cyclization | Pyrimidine-containing polyheterocycle | bohrium.com |

| Scaffold C | Ag-catalyzed 6-endo tandem cyclization / 5-endo cyclization | Pyrazolopyrido[4,3-d]pyrimidine | bohrium.com |

| Scaffold D | Ring-Closing Metathesis (RCM) | Pyrimidine-embedded polyheterocycle | bohrium.com |

| Scaffold E | Diels-Alder Reaction | Pyrimidine-embedded polyheterocycle | bohrium.com |

Applications in Non-Biological Chemical Sensing, Probes, or Material Science (from a purely chemical interaction perspective)

The unique electronic and structural features of the pyrimidinamine scaffold make it a promising candidate for applications in material science and chemical sensing, extending its utility beyond traditional organic synthesis.

Chemical Sensing and Probes: The pyrimidine nucleus can be incorporated into fluorescent probes for the detection of various analytes. A high-efficiency fluorescent probe for the rapid identification of different amino acids was developed by combining a pyrimidine intermediate with a BODIPY (boron-dipyrromethene) fluorophore. bohrium.com In this system, a mercapto group on the pyrimidine is oxidized to a sulfonyl group, which then reacts with amino acids, causing a detectable change in the probe's fluorescence emission. bohrium.com This demonstrates the pyrimidine's role as a reactive platform that can be chemically modified to interact selectively with target molecules. While this specific example uses a mercaptopyrimidine, the underlying principle of using the pyrimidine core as a scaffold for a sensor is broadly applicable. Similarly, related N-heterocycles like 3-aminopyridine (B143674) have been used to construct chemosensors for the selective detection of metal ions such as Cu(II), Al(III), and Fe(III). nih.gov

Material Science: Pyrimidine derivatives have been investigated for their potential in advanced materials, particularly those with interesting optical properties. Diaminopyrimidine sulfonate derivatives have been synthesized and studied for their nonlinear optical (NLO) properties. researchgate.net NLO materials can alter the properties of light and are crucial for applications in telecommunications and optical computing. The study, combining X-ray crystallography and theoretical calculations, revealed that these pyrimidine-based molecules possess substantial second hyperpolarizability values, making them significant for utilization in advanced NLO applications. researchgate.net

Furthermore, the pyrimidine scaffold has been used to create novel polymers with specific functionalities. Researchers have synthesized a series of poly-tetrahydropyrimidine (P-THP) polymers through multicomponent polymerizations. rsc.org These materials were primarily investigated for antibacterial properties, but their synthesis represents a clear application in polymer and material science. The creation of P-THP coatings and textiles demonstrates the integration of the pyrimidine core into functional materials with potential applications in diverse fields. rsc.org

Future Research Directions and Unexplored Avenues in 5 Pyrimidinamine, 2,4,6 Trimethoxy 9ci Chemistry

Development of Innovative and Highly Efficient Synthetic Pathways

The efficient construction of the 2,4,5,6-tetrasubstituted pyrimidine (B1678525) core remains a critical challenge. Future research should move beyond traditional condensation reactions to explore more sophisticated and sustainable synthetic strategies.

Catalytic and Multi-Component Approaches: Modern catalytic methods offer a promising avenue for improving the synthesis of this scaffold. Research should target the development of novel transition-metal-catalyzed cross-coupling reactions for the sequential and regioselective introduction of the methoxy (B1213986) and amino groups. For instance, palladium-catalyzed Buchwald-Hartwig amination protocols could be adapted for the late-stage introduction of the C5-amino group onto a pre-functionalized 2,4,6-trimethoxy-5-halopyrimidine intermediate. mdpi.com Similarly, copper-catalyzed methods for C-N bond formation could provide milder and more economical alternatives. nih.gov

Flow Chemistry Synthesis: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. mdpi.comnih.gov The synthesis of 5-Pyrimidinamine, 2,4,6-trimethoxy- could be redesigned for a flow-based platform. This would be particularly advantageous for handling hazardous reagents or intermediates and for optimizing reaction conditions that are difficult to control in batch, such as rapid exothermic reactions. A flow-based approach could significantly reduce reaction times from hours to minutes and facilitate easier purification. mdpi.com

Table 1: Potential Innovative Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-N Cross-Coupling | High selectivity, functional group tolerance, milder conditions. | Development of specific palladium, copper, or iridium catalysts for amination of polysubstituted pyrimidines. nih.govmdpi.com |

| Multi-Component Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. | Design of a convergent one-pot synthesis from simple precursors. researchgate.net |

| Continuous Flow Synthesis | Enhanced safety, precise control, scalability, reduced reaction times. mdpi.com | Adaptation and optimization of synthetic steps in a continuous flow reactor. vapourtec.com |

| Enzyme-Catalyzed Synthesis | High selectivity, green chemistry principles, mild conditions. | Screening for transaminases or other enzymes capable of functionalizing the pyrimidine core. |

Advancements in In-Situ Spectroscopic Characterization and Reaction Monitoring

A deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis of 5-Pyrimidinamine, 2,4,6-trimethoxy- is crucial for optimization. In-situ spectroscopic techniques are powerful tools for achieving this by providing real-time data from within the reaction vessel.

Future research should focus on applying advanced, real-time monitoring techniques to the synthesis of this compound. Ultrafast multidimensional NMR spectroscopy, for example, can be used to track the formation and decay of transient intermediates that are invisible to standard offline analysis. nih.govacs.org By collecting hundreds or thousands of 2D NMR spectra over the course of a reaction, it is possible to construct a detailed mechanistic picture, identify bottlenecks, and uncover side reactions. nih.gov

Process Analytical Technology (PAT) tools such as in-line Raman and Fourier-transform infrared (FTIR) spectroscopy are also well-suited for this purpose, particularly in flow chemistry setups. nih.gov These techniques can provide continuous, real-time concentration data for reactants, intermediates, and products, enabling rapid reaction optimization and ensuring process stability and reproducibility. nih.gov Furthermore, advanced techniques like Signal Amplification By Reversible Exchange (SABRE) could be explored to monitor reactions at very low concentrations by dramatically enhancing NMR signal intensity. nih.govacs.org

Table 2: In-Situ Characterization and Monitoring Techniques

| Technique | Information Gained | Future Application |

|---|---|---|

| Ultrafast Multidimensional NMR | Identification of transient intermediates, reaction kinetics, mechanistic pathways. nih.gov | Elucidating the detailed mechanism of novel synthetic routes to the target compound. acs.org |

| In-line Raman/FTIR Spectroscopy | Real-time concentration profiles, endpoint determination, process control. | Monitoring and optimizing continuous flow synthesis processes. nih.gov |

| Signal Amplification By Reversible Exchange (SABRE) | Enhanced NMR sensitivity for monitoring low-concentration species. nih.gov | Tracking catalytic cycles or dilute side reactions in real-time. researchgate.net |

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Design